5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Description
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a fluorinated spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. The trifluoromethyl (-CF₃) group at the 5-position of the benzofuran ring is a critical structural element, conferring enhanced metabolic stability, lipophilicity, and electronic effects, which are advantageous in drug design . This compound is commercially available as a hydrochloride salt (CAS: 6177-70-4) and is supplied by multiple vendors, including CymitQuimica and Suzhou Healthytech Bio-Pharmaceutical Co., Ltd. .
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECJMGCJBSREKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing benzofuran and piperidine moieties. For instance, derivatives of benzofuran have shown significant activity against various cancer cell lines. In particular:
- Mechanism of Action : Compounds with similar structures have been observed to induce apoptosis and necrosis in cancer cells, leading to reduced cell proliferation.
- Case Study : A study involving substituted benzofuran piperazines demonstrated effective tumor suppression in mouse models with MDA-MB-231 xenografts, indicating both tolerability and efficacy in vivo .
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzofuran derivatives, including 5-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine], have been investigated for their antimicrobial properties:
- Activity Spectrum : Research indicates effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
- Case Study : A series of benzofuran-based compounds were synthesized and evaluated for their antibacterial activities, showing promising results with inhibition zones ranging from 20 mm to 24 mm against various strains .
Neuroprotective Effects
Emerging research suggests that benzofuran derivatives may also possess neuroprotective properties:
- Potential Applications : They are being studied for their ability to mitigate neurodegenerative conditions such as Alzheimer's disease.
- Mechanisms : The compounds may exert antioxidant effects and inhibit neuroinflammation, which are critical pathways in neuroprotection .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Effects: Trifluoromethyl vs. Halogenated Derivatives
5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride (CAS: 1923052-18-9) replaces the -CF₃ group with a bromine atom. While bromine introduces steric bulk and polarizability, it lacks the strong electron-withdrawing character of -CF₃, which may reduce metabolic stability and alter receptor interactions . Similarly, 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride (CAS: 644968-05-8) substitutes fluorine at the 5-position. Fluorine’s smaller size and electronegativity may result in distinct binding kinetics compared to -CF₃ .
Table 1: Substituent Comparison
| Compound | Substituent | Key Properties | Biological Implications |
|---|---|---|---|
| 5-(Trifluoromethyl)-2H-spiro[...] | -CF₃ | High lipophilicity, metabolic stability, electron-withdrawing | Enhanced target engagement and longevity |
| 5-Bromo-2H-spiro[...] hydrochloride | -Br | Steric bulk, moderate electronegativity | Potential reduced selectivity |
| 5-Fluoro-3H-spiro[...] hydrochloride | -F | Small size, high electronegativity | Altered binding kinetics |
Spirocyclic Piperidine Derivatives in Drug Discovery
Spirocyclic piperidines are prevalent in bioactive molecules due to their rigid frameworks. For example:
- Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] () exhibit nanomolar affinity for 5-HT₁A receptors, with selectivity over dopaminergic and other serotonin receptor subtypes. The dextrorotatory enantiomer (+)-11a demonstrated full agonism in vitro and anxiolytic activity in vivo .
- Sarolaner (Simparica®), a spiro(azetidine-3,1’-(2) benzofuran) derivative, shares a trifluoromethyl group and spirocyclic core. It is an antiparasitic agent with pharmacokinetic similarities to other isoxazolines, highlighting the role of -CF₃ in enhancing bioavailability .
Functionalized Spiro Compounds
- Aminomethyl Derivatives: Compounds like 1-(1′-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[benzofuran-3,4'-piperidin]-5-yl)methanamine () introduce an aminomethyl group, enabling hydrogen bonding and charge interactions with targets. Such modifications are linked to protein-ligand interactions in structural databases (PDB: 2ZA5) .
- Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitors: Spiropiperidine-based SCD-1 inhibitors (e.g., ) incorporate oxadiazole and pyridazine rings.
Biological Activity
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H14F3NO
- Molecular Weight : 293.71 g/mol
- CAS Number : 2197056-63-4
The biological activity of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may exhibit properties such as:
- Antiproliferative Activity : It has been noted for its ability to inhibit the growth of cancer cells, particularly in non-small cell lung cancer (NSCLC) models. In vitro studies demonstrated that the compound could reduce cell viability and induce apoptosis in resistant cancer cell lines .
- Kinase Inhibition : The compound has shown potential as a multi-target kinase inhibitor. Specifically, it has been evaluated for its inhibitory effects on c-MET and SMO kinases, which are crucial in cancer signaling pathways. These interactions suggest a possible role in overcoming resistance to existing therapies .
In Vitro Studies
A series of experiments were conducted to evaluate the antiproliferative effects of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]. The following table summarizes key findings:
These results indicate that the compound exhibits significant potency against specific cancer targets, making it a candidate for further development in oncology.
Case Studies
- NSCLC Resistance Models : A study demonstrated that treatment with 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] restored sensitivity to EGFR-targeted therapies in mouse xenograft models. This suggests that the compound could be beneficial in combination therapies for patients with resistant forms of NSCLC .
- In Vivo Efficacy : Animal studies indicated that the compound not only inhibited tumor growth but also reduced metastasis in treated subjects. The dual action on both c-MET and SMO pathways was highlighted as a significant factor in enhancing therapeutic outcomes .
Safety and Toxicology
Despite its promising biological activity, comprehensive toxicological data on 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] remains limited. Current safety assessments indicate no acute toxicity under standard testing conditions; however, further studies are needed to evaluate long-term effects and potential side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine], and how can reaction parameters be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step strategies, such as spirocyclization of benzofuran precursors with functionalized piperidine derivatives. Key steps include the introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. Optimization focuses on controlling reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Data Contradictions : Yields vary between 40–75% depending on substituent steric effects; iterative adjustment of stoichiometry is recommended .
Q. How should researchers characterize the structural and physicochemical properties of this compound using spectroscopic techniques?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm spirocyclic connectivity and trifluoromethyl integration .
- IR Spectroscopy : Peaks at 1100–1250 cm indicate C-F stretching .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHFNO) .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for SAR studies .
Q. What initial biological screening approaches are recommended for assessing bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against stearoyl-CoA desaturase-1 (SCD-1) using fluorescence-based assays .
- Receptor Binding : Screen for 5-HT affinity via radioligand displacement (e.g., H-8-OH-DPAT) with IC values in the nanomolar range .
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria, referencing oxadiazole analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile of spiro piperidine derivatives?
- Design Strategies :
- Substituent Modification : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro) to modulate lipophilicity .
- Spiro Ring Expansion : Incorporate pyrrolidine instead of piperidine to alter conformational flexibility and receptor fit .
- Bioisosteric Replacement : Substitute benzofuran with indole to improve blood-brain barrier (BBB) penetration .
- Case Study : A spiropiperidine derivative with a pyridazine moiety showed 10-fold higher SCD-1 inhibition compared to the parent compound .
Q. What QSAR models predict 5-HT receptor affinity, and how can discrepancies between predicted and experimental data be resolved?
- Model Selection :
- 3D-QSAR (CoMFA/CoMSIA) : Correlates steric/electrostatic fields with binding data from spirobenzopyran analogs .
- Machine Learning : Random forest models trained on log(IC) values from receptor binding assays .
- Resolving Discrepancies :
- Descriptor Refinement : Include solvent-accessible surface area (SASA) to account for solvation effects .
- Experimental Validation : Re-test outliers using standardized radioligand protocols to minimize variability .
Q. How do enantiomeric differences impact biological activity, and what chiral resolution techniques are recommended?
- Enantiomer Effects :
- The dextrorotatory enantiomer (+)-11a showed 50% higher 5-HT affinity than (-)-11a, attributed to better receptor cavity complementarity .
- Resolution Methods :
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol mobile phases .
- Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) during spiro ring formation .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
